molecular formula C22H23N3O2S B2494140 (E)-5-(2-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one CAS No. 848736-54-9

(E)-5-(2-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one

Cat. No. B2494140
CAS RN: 848736-54-9
M. Wt: 393.51
InChI Key: AMIUOCAWWZYPMD-HMMYKYKNSA-N
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Description

Synthesis Analysis

The synthesis of this compound and related structures often involves microwave-assisted synthesis, a technique noted for its convenience and efficiency. For instance, related compounds have been synthesized from 2-aminophenol and rhodanine or thiazolidine-2,4-dione derivatives under microwave assistance, indicating a potential pathway for the synthesis of our target molecule (Zidar, Kladnik, & Kikelj, 2009). Additionally, novel benzimidazoles containing piperazine or morpholine skeletons have been synthesized using a 'onepot' nitro reductive cyclization reaction, hinting at the versatility of synthesis methods for such compounds (Özil, Parlak, & Baltaş, 2018).

Molecular Structure Analysis

The molecular structure and vibrational frequencies of similar molecules have been calculated using ab initio Hartree-Fock and Density Functional Theory (DFT) methods, revealing insights into conformational stability and electronic properties (Taşal & Kumalar, 2010). These studies offer a foundation for understanding the molecular geometry and electronic structure of our compound of interest.

Chemical Reactions and Properties

Chemical reactions involving arylidene-imidazolone derivatives have been explored, demonstrating the potential pharmacological actions due to various conformations and intermolecular interactions (Żesławska et al., 2018). Such investigations are crucial for understanding the reactivity and interaction potential of the compound .

Physical Properties Analysis

The synthesis and structural elucidation of related compounds have provided insights into their physical properties, including crystallization behavior and conformational dynamics. These studies help in understanding the stability and solubility aspects of such molecules (Özbey, Kuş, & Göker, 2001).

Chemical Properties Analysis

Research on the synthesis and evaluation of similar compounds for their potential as anti-inflammatory and antimicrobial agents has shed light on the chemical properties and biological activity. Such studies indicate the broader applicability and functional versatility of these molecules (Shelke et al., 2012).

Scientific Research Applications

Crystal Structure and Conformational Studies

  • The arylidene-imidazolone derivatives, closely related to (E)-5-(2-(benzyloxy)benzylidene)-2-(4-methylpiperazin-1-yl)thiazol-4(5H)-one, show various pharmacological actions. X-ray diffraction studies help in understanding the possible conformations of these compounds, contributing to medicinal chemistry (Żesławska et al., 2018).

Synthesis and Antimicrobial Activity

  • A study on the synthesis of 3‐(1,2,4‐Triazol‐5‐yl)‐1,3‐thiazolidin‐4‐ones, which include compounds structurally similar to the compound , demonstrated potent antifungal and antituberculosis agents (El Bialy et al., 2011).

Spectroscopy and Molecular Structure Analysis

  • Ab initio Hartree-Fock and density functional theory investigations on similar molecules like 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one provided insights into molecular geometry and vibrational frequencies, crucial for understanding the behavior of these compounds (Taşal & Kumalar, 2010).

Role in Peroxidation Inhibition

  • The thiazol-4-one scaffold, present in these compounds, showed promising results as lipid peroxidation inhibitors, important in combating oxidative stress (Zvezdanović et al., 2014).

Neuroprotective and Anti-anoxic Activity

  • Certain derivatives of 4-arylazole, including compounds with a 4-methylpiperazin-1-yl group, showed anti-anoxic activity and neuroprotective effects in preclinical models, suggesting potential therapeutic applications (Ohkubo et al., 1995).

properties

IUPAC Name

(5E)-2-(4-methylpiperazin-1-yl)-5-[(2-phenylmethoxyphenyl)methylidene]-1,3-thiazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2S/c1-24-11-13-25(14-12-24)22-23-21(26)20(28-22)15-18-9-5-6-10-19(18)27-16-17-7-3-2-4-8-17/h2-10,15H,11-14,16H2,1H3/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIUOCAWWZYPMD-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC(=O)C(=CC3=CC=CC=C3OCC4=CC=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)C2=NC(=O)/C(=C\C3=CC=CC=C3OCC4=CC=CC=C4)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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